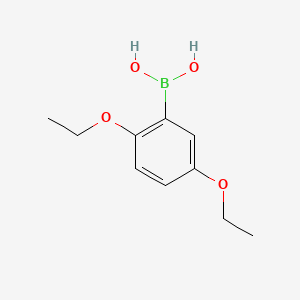
Rotigotine glucuronide
Vue d'ensemble
Description
Rotigotine is a non-selective dopamine agonist used for the treatment of Parkinson’s Disease and Restless Leg Syndrome . It is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . The pure levorotatory enantiomer is marketed in several countries as a transdermal patch .
Synthesis Analysis
Rotigotine is developed for the treatment of Parkinson’s disease and restless leg syndrome . Analytical methods based on high-performance liquid chromatography for rotigotine from pharmacopoeias and literature were evaluated . The different impurities from the synthesis processes and degradation studies of rotigotine were also evaluated .
Molecular Structure Analysis
Rotigotine A-D-Glucuronide contains total 70 bond(s); 37 non-H bond(s), 12 multiple bond(s), 9 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 4 hydroxyl group(s), 3 secondary alcohol(s), 1 ether .
Chemical Reactions Analysis
The works employed a glucuronization reaction with D(+)-glucuronic acid to derivatize the substances of interest. The reaction occurred by an incubation of the sample with the enzyme UDP-glucuronyl transferase, which resulted in the formation of two diastereoisomers that could be separated by HPLC using an RP-C18 column .
Physical And Chemical Properties Analysis
Rotigotine is a dopaminergic agonist drug selective for the D1/D2/D3-receptor and is indicated for the treatment of Parkinson’s disease (PD) and restless leg syndrome . It presents greater selectivity for D2 receptor due to its thienyl-ethyl group linked to a basic nitrogen .
Applications De Recherche Scientifique
Traitement de la maladie de Parkinson
Rotigotine est un agoniste dopaminergique développé pour le traitement de la maladie de Parkinson {svg_1}. Il stimule les neurones dopaminergiques post-synaptiques dans une gamme micromolaire, ce qui est environ 140 fois plus actif que son énantiomère dextrogyre {svg_2}.
Traitement du syndrome des jambes sans repos
Outre la maladie de Parkinson, la rotigotine est également utilisée dans le traitement du syndrome des jambes sans repos {svg_3}. Son activité en tant qu'antagoniste des récepteurs α 2 β adrénergiques et en tant qu'agoniste du récepteur sérotoninergique 5-HT1A contribue également à son efficacité bénéfique in vivo {svg_4}.
Formulation de patch transdermique
L'énantiomère lévogyre pur de la rotigotine est commercialisé dans plusieurs pays sous forme de patch transdermique {svg_5}. Cette formulation a été approuvée par la Food and Drug Administration (FDA) en 2007 {svg_6}.
Méthodes analytiques pour les formulations pharmaceutiques
Des méthodes analytiques basées sur la chromatographie liquide haute performance pour la rotigotine provenant de pharmacopées et de la littérature ont été évaluées {svg_7}. Ces méthodes présentent une spécificité et une sélectivité adéquates pour déterminer le médicament en présence de ses impuretés {svg_8}.
Études de stabilité
Des rapports d'oxydation et d'instabilité dans une formulation précédente indiquent la nécessité d'évaluer les impuretés dans la matière première et les formes galéniques pharmaceutiques de la rotigotine pour garantir la qualité du produit {svg_9}. Cependant, des études plus détaillées sur la stabilité de la rotigotine font encore défaut, principalement dans la caractérisation pharmacocinétique et toxicologique de ses impuretés {svg_10}.
Systèmes de délivrance à action prolongée
La rotigotine est prescrite sous forme de patch transdermique une fois par jour pour gérer la maladie de Parkinson (MP) à un stade précoce, ce qui présente des problèmes tels que l'irritation de la peau et la mauvaise observance du patient {svg_11}. Par conséquent, les chercheurs explorent la formulation de suspensions cristallines de rotigotine à base de véhicules aqueux et huileux pour une délivrance prolongée {svg_12}.
Mécanisme D'action
Target of Action
Rotigotine is an agonist at all 5 dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control, which are often disrupted in neurological disorders.
Mode of Action
As a dopamine agonist, rotigotine works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . This interaction with its targets leads to changes in the neuronal activity, resulting in the alleviation of symptoms associated with conditions like Parkinson’s Disease and Restless Leg Syndrome.
Pharmacokinetics
Rotigotine is formulated as a transdermal patch providing continuous drug delivery over 24 hours . The absolute bioavailability after 24 hours of transdermal delivery is 37% of the applied rotigotine dose . Following a single administration, most of the absorbed drug is eliminated in urine and feces as sulphated and glucuronidated conjugates within 24 hours of patch removal . The drug shows a high apparent volume of distribution (>2500 L) and a total body clearance of 300–600 L/h .
Result of Action
The activation of dopamine receptors by rotigotine leads to changes in neuronal activity, which can help alleviate symptoms associated with conditions like Parkinson’s Disease and Restless Leg Syndrome . For instance, in Parkinson’s Disease, rotigotine can help manage symptoms such as tremors, stiffness, and difficulty with movement. In Restless Leg Syndrome, it can help reduce the urge to move the legs, thus improving sleep.
Action Environment
The efficacy and stability of rotigotine can be influenced by various environmental factors. For instance, the absorption of rotigotine can be affected by the application site of the transdermal patch and the skin’s condition .
Safety and Hazards
Orientations Futures
Rotigotine has been shown to possess antidepressant effects and may be useful in the treatment of depression as well . It offers a convenient alternative when non-oral administration of medication is preferred and may be particularly useful in patients with gastrointestinal disturbances that reduce the suitability of oral medication .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO7S/c1-2-11-26(12-10-17-6-4-13-34-17)16-8-9-18-15(14-16)5-3-7-19(18)32-25-22(29)20(27)21(28)23(33-25)24(30)31/h3-7,13,16,20-23,25,27-29H,2,8-12,14H2,1H3,(H,30,31)/t16-,20-,21-,22+,23-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPMKLPMDPLQT-JUHHHSNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858383 | |
| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128464-29-9 | |
| Record name | Rotigotine glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128464299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROTIGOTINE GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2T6Z2W3JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




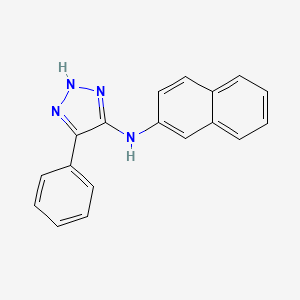
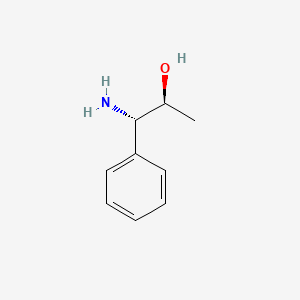
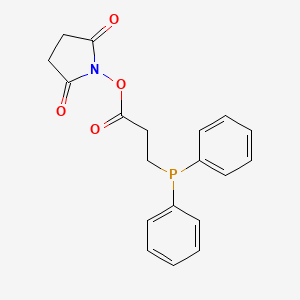


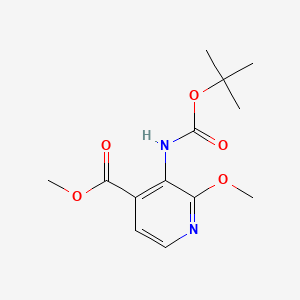

![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)
